

Application Note: In Vitro Kinase Assay for T-00127_HEV1 Activity

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Compound of Interest

Compound Name: T-00127_HEV1

Cat. No.: B15603673

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Introduction

T-00127_HEV1 is a potent and selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KB), a crucial host cell lipid kinase.[1][2] PI4KB is hijacked by a range of positive-sense single-stranded RNA viruses, such as enteroviruses (e.g., poliovirus) and potentially other pathogens like Hepatitis E Virus (HEV), to facilitate the formation of viral replication organelles within the host cell.[3] By inhibiting PI4KB, **T-00127_HEV1** disrupts the production of phosphatidylinositol 4-phosphate (PI4P) at membranes like the Golgi apparatus, thereby arresting viral replication.[4] Crystallographic data suggest that **T-00127_HEV1** acts as an ATP-competitive inhibitor, occupying the adenine-binding pocket of the kinase.[3][4] This application note provides a detailed protocol for determining the in vitro inhibitory activity of **T-00127_HEV1** against its target, PI4KB.

Quantitative Data Summary

The inhibitory activity of **T-00127_HEV1** has been quantified against its primary kinase target and its antiviral efficacy has been demonstrated in cell-based assays.

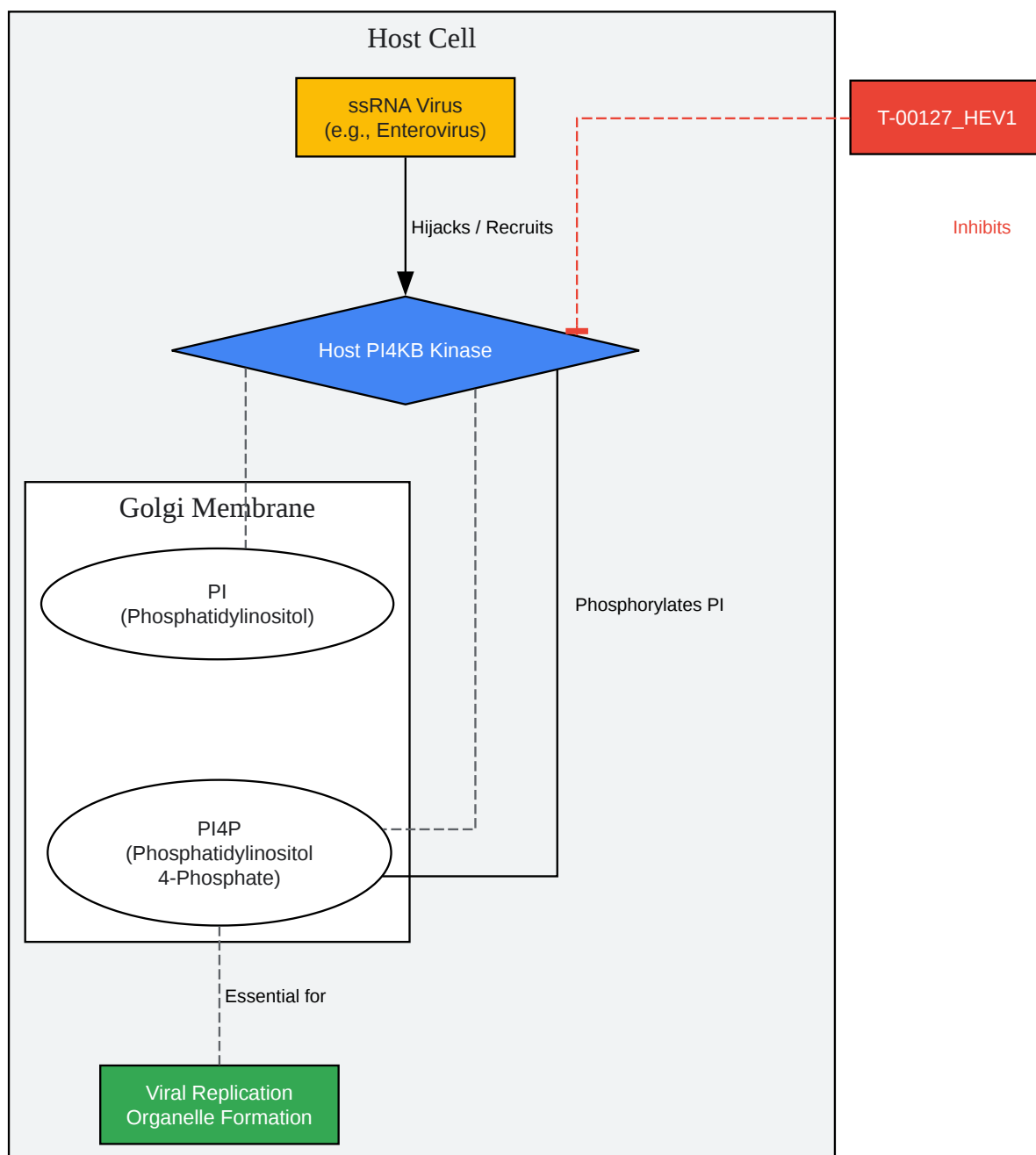
Target/Virus	Assay Type	Value	Reference
PI4KB	In Vitro Kinase Assay (IC ₅₀)	60 nM	[1][2]
Poliovirus (PV)	Cell-Based Assay (EC ₅₀)	0.77 μM	[1][2]
Enterovirus 71 (EV71)	Cell-Based Assay (EC ₅₀)	0.73 μM	[2]
Coxsackievirus B3 (CVB3)	Cell-Based Assay (EC ₅₀)	3.38 μM	[4]
Hepatitis C Virus (HCV) 1b	Cell-Based Assay (EC ₅₀)	1.03 μM	[4]

Principle of the Assay

The in vitro kinase assay is designed to measure the enzymatic activity of PI4KB and its inhibition by **T-00127_HEV1**. The assay quantifies the transfer of a phosphate group from a donor molecule, adenosine triphosphate (ATP), to a lipid substrate, phosphatidylinositol (PI). The inhibitory effect of **T-00127_HEV1** is determined by measuring the reduction in kinase activity in a dose-dependent manner.[5][6] A common method for this is a luminescence-based assay that measures the amount of adenosine diphosphate (ADP) produced, which is directly proportional to kinase activity.

Signaling and Inhibition Pathway

RNA viruses often co-opt host factors to support their replication. PI4KB is a critical host kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This process is essential for creating the specific membrane environments required for the assembly of viral replication complexes. **T-00127_HEV1** directly inhibits PI4KB, preventing PI4P production and thereby blocking the formation of these replication sites.



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Caption: Viral hijacking of host PI4KB and its inhibition by **T-00127_HEV1**.

Experimental Protocols

This protocol outlines a non-radioactive, luminescence-based in vitro assay to determine the IC₅₀ value of **T-00127_HEV1** for PI4KB. This method is adaptable for high-throughput screening.^[7]

1. Materials and Reagents

- Enzyme: Recombinant human PI4KB
- Substrate: Phosphatidylinositol (PI)
- Inhibitor: **T-00127_HEV1** (CAS: 900874-91-1)^[4]
- Cofactor: Adenosine 5'-triphosphate (ATP)
- Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent)
- Solvent: 100% DMSO
- Plates: White, opaque 384-well assay plates
- Instrumentation: Multimode plate reader with luminescence detection capabilities

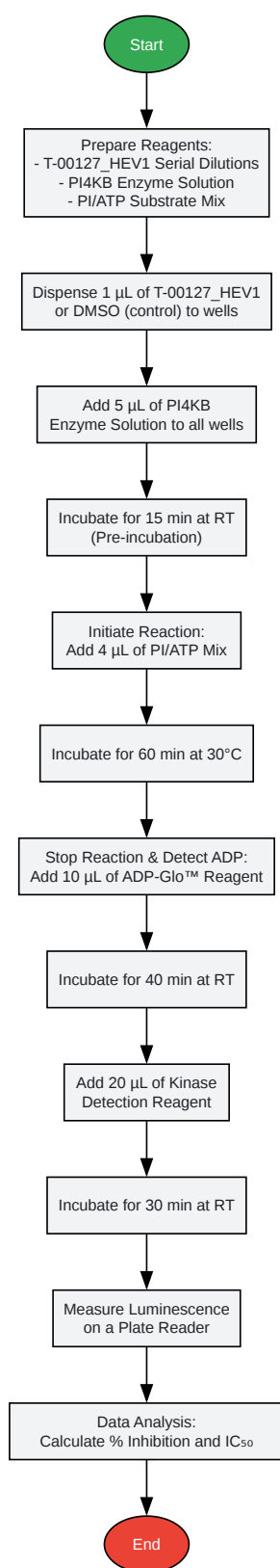
2. Reagent Preparation

- **T-00127_HEV1** Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
- Serial Dilutions: Perform serial dilutions of **T-00127_HEV1** in 100% DMSO to create a concentration range (e.g., from 20 mM down to 200 nM). Then, dilute these intermediate stocks into the Assay Buffer to create the final working concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
- PI4KB Enzyme Working Solution: Dilute recombinant PI4KB in Assay Buffer to the desired working concentration (e.g., 2-5 ng/μL). The optimal concentration should be determined empirically.

- Substrate/ATP Mix: Prepare a solution in Assay Buffer containing PI and ATP. The final concentration in the reaction should be at or near the K_m for each (e.g., 10-20 μM PI and 10 μM ATP).

3. Assay Procedure

The following workflow details the steps for executing the kinase assay.



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Caption: Experimental workflow for the in vitro PI4KB inhibition assay.

- Dispense Inhibitor: Add 1 µL of serially diluted **T-00127_HEV1** or DMSO (for positive and negative controls) to the wells of a 384-well plate.
- Add Enzyme: Add 5 µL of the PI4KB enzyme working solution to each well.
- Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
- Initiate Kinase Reaction: Add 4 µL of the Substrate/ATP mix to each well to start the reaction. The total reaction volume is 10 µL.
- Reaction Incubation: Mix gently and incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. This step depletes the remaining ATP.
 - Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate at room temperature for 30 minutes.
- Measure Signal: Read the luminescence signal on a compatible plate reader.

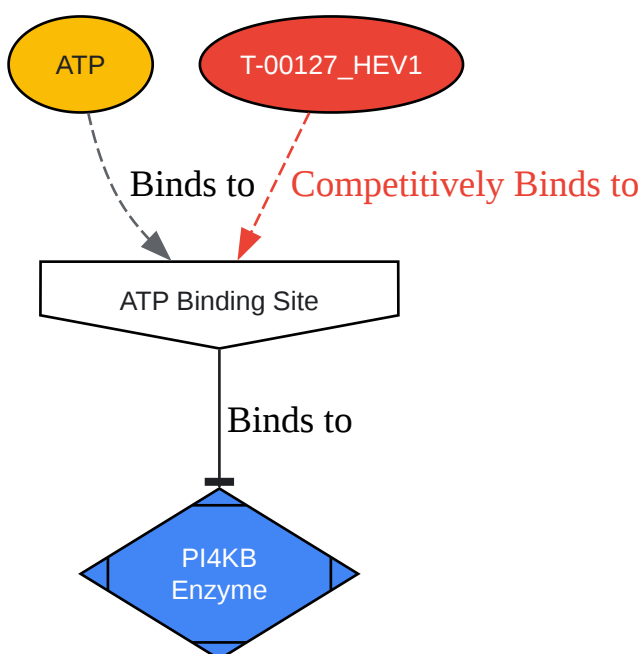
4. Data Analysis

- Controls:
 - Negative Control (0% Inhibition): Reaction with enzyme and DMSO (no inhibitor).
 - Positive Control (100% Inhibition): Reaction with DMSO but no enzyme.
- Calculate Percent Inhibition:
 - Use the following formula: % Inhibition = $100 * (1 - (\text{Signal_Inhibitor} - \text{Signal_Positive}) / (\text{Signal_Negative} - \text{Signal_Positive}))$
- Determine IC₅₀:

- Plot the percent inhibition against the logarithm of the **T-00127_HEV1** concentration.
- Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC_{50} value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Mechanism of Inhibition

T-00127_HEV1 functions as an ATP-competitive inhibitor. It binds to the ATP-binding site of the PI4KB kinase domain, thereby preventing the natural substrate, ATP, from binding and donating its phosphate group. This action blocks the phosphorylation of phosphatidylinositol.



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Caption: ATP-competitive inhibition mechanism of **T-00127_HEV1** on PI4KB.

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